2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
Molecular Formula |
C13H17BBrFO2 |
|---|---|
Molecular Weight |
314.99 g/mol |
IUPAC Name |
2-(3-bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-7-9(15)11(16)10(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
HFZNXSIOXOGBBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
- Starting Material: 3-bromo-2-fluoro-6-methylbromobenzene or related aryl bromofluoride.
- Base: n-Butyllithium (n-BuLi), typically 1.6 to 2.5 M in hexane.
- Boron Electrophile: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Solvent: Anhydrous tetrahydrofuran (THF).
- Temperature: Low temperature (-78 °C) for lithiation, then warming to room temperature for boronation.
- Reaction Time: Lithiation for ~30 minutes to 1 hour; boronation stirring for 12–18 hours.
Typical Procedure
- The aryl bromofluoride substrate is dissolved in dry THF under inert atmosphere (argon or nitrogen).
- The solution is cooled to -78 °C.
- n-Butyllithium is added dropwise to generate the aryllithium intermediate via halogen-lithium exchange.
- After stirring at -78 °C for 30–60 minutes, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with water or methanol.
- Organic extraction is performed using dichloromethane or ethyl acetate.
- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
- Purification is typically done by silica gel column chromatography using hexane/ethyl acetate mixtures.
Yields and Purity
- Yields for similar aryl bromofluoride substrates under these conditions range from 70% to 86%.
- The product is generally obtained as a colorless oil or pale yellow oil.
- NMR spectroscopy (1H, 13C, 11B) confirms the structure and purity.
- Elemental analysis may be challenging due to isomer mixtures but NMR and chromatographic purity are reliable indicators.
Preparation via Electrophilic Borylation Using Boron Trichloride Complexes
Reaction Overview
- Starting Material: Aryl halides such as 1-chloro-2-fluorobenzene analogs.
- Boron Source: DMTol-BCl3 (dimethyltolyl boron trichloride).
- Lewis Acid Catalyst: Aluminum chloride (AlCl3).
- Molar Ratio: Typically DMTol-BCl3 : AlCl3 = 1 : 2.
- Temperature: Elevated temperatures (~140 °C).
- Reaction Time: ~21 hours.
Typical Procedure
- Aryl halide is mixed with DMTol-BCl3 and AlCl3 under inert atmosphere.
- The mixture is heated to ~140 °C and stirred for ~21 hours.
- The crude product is dissolved in hexane and washed with hydrochloric acid to remove catalyst residues.
- The organic phase is washed with brine and dried over magnesium sulfate.
- Volatiles are removed under reduced pressure at low temperature.
- Purification is performed by silica gel chromatography using hexane/ethyl acetate gradients.
Yields and Product Composition
- Yields of borylated products are typically in the 70–80% range.
- Mixtures of positional isomers (e.g., 2-(3-bromo-4-fluorophenyl) and 2-(4-bromo-3-fluorophenyl) derivatives) may form, often in ratios such as 6.3:1.
- NMR techniques including NOESY and HBQC help distinguish isomers.
- Elemental analysis may be inconclusive due to isomer mixtures, but NMR confirms high purity.
Representative Data Table of Preparation Conditions and Yields
| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation/Borylation | 3-bromo-2-fluoro-6-methylbromobenzene | n-BuLi (1.6–2.5 M), THF, -78 °C to RT, 12–18 h, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 70–86 | High regioselectivity; requires low temp |
| Electrophilic Borylation | 1-chloro-2-fluorobenzene analog | DMTol-BCl3/AlCl3 (1:2), 140 °C, 21 h, workup with HCl and brine | 75–78 | Mixture of isomers; elevated temp needed |
| Alternative Lithiation/Borylation | 4-bromo-1-cyclopropylpyrazole derivatives | n-BuLi, THF, -78 °C, 3 h, isopropyl boronate | 60–72 | Similar boronate ester formation |
Analytical Characterization
-
- ^1H NMR shows characteristic singlets for pinacol methyl groups (~1.3–1.4 ppm, 12H) and aromatic protons with splitting patterns consistent with substitution.
- ^13C NMR confirms aromatic carbons and boronate ester carbons (~84 ppm for the dioxaborolane carbon).
- ^11B NMR typically shows a signal around 30 ppm indicating boronate ester formation.
-
- Often used but may be complicated by isomeric mixtures or residual solvents.
-
- Silica gel column chromatography with hexane/ethyl acetate gradients is standard for purification.
Chemical Reactions Analysis
2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to create bioconjugates for studying biological processes and developing diagnostic tools.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
The table below compares the target compound with structurally similar boronate esters, emphasizing substituent variations:
*Calculated molecular weight based on formula.
Key Observations:
- Halogen Effects : Chlorine (Cl) in increases molecular weight and may enhance oxidative stability compared to fluorine (F). However, F’s higher electronegativity could improve coupling efficiency by polarizing the C-B bond.
- Steric vs. Methoxy groups () withdraw electrons via resonance, deactivating the aromatic ring and altering reactivity.
- Trifluoromethoxy Group : The CF₃O substituent in significantly lowers electron density, making the boronate more electrophilic and reactive toward palladium catalysts.
Reaction Efficiency
Biological Activity
2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention for its potential biological applications. Boronic esters are known for their versatility in organic synthesis and their role in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.
The molecular structure and properties of 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C13H17BBrF O2 |
| Molecular Weight | 295.09 g/mol |
| IUPAC Name | 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| InChI Key | LNJHAMGDCIKBTO-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)OC |
The biological activity of this compound primarily arises from its ability to participate in cross-coupling reactions facilitated by palladium catalysts. The boronic ester group interacts with organohalides to form carbon-carbon bonds. This mechanism is crucial in the synthesis of various pharmaceutical agents and biologically active compounds.
Applications in Drug Discovery
Recent studies have highlighted the utility of boronic esters like 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in drug discovery. They are particularly valuable for:
- Antibacterial Agents : Research indicates that derivatives of boronic esters exhibit significant antibacterial activity against various strains of bacteria by inhibiting beta-lactamases (BLAs) which are responsible for antibiotic resistance .
- Fluorescent Probes : The compound is employed in developing fluorescent probes for imaging and diagnostic purposes due to its unique chemical properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of related boronic esters and their derivatives:
- Inhibition of Beta-Lactamases : A study demonstrated that triazole-functionalized boronic esters showed potent inhibition against multiple beta-lactamase enzymes (TEM-1, KPC-2), suggesting that similar structures may provide insights into the design of new antibacterial agents .
- Cancer Therapeutics : Research focusing on PKMYT1 inhibitors has shown that modifications to boronic ester structures can enhance selectivity and potency against specific cancer targets. This highlights the potential of 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a scaffold for developing selective inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of halogenated aromatic precursors. For bromo-fluoro-methyl-substituted substrates, a two-step approach is recommended:
Halogenation : Introduce bromine and fluorine to the aromatic ring via electrophilic substitution under controlled temperature (0–5°C) to minimize side reactions .
Borylation : React the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst in anhydrous THF at 80°C for 12–24 hours .
Key considerations: Monitor reaction progress via TLC and ensure inert atmosphere to prevent boronic ester hydrolysis.
Q. How can researchers characterize the structure of this compound using spectroscopic methods?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm for pinacol methyls). Fluorine substitution causes splitting patterns in adjacent protons .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester formation .
- X-ray Crystallography : Resolve steric effects from the bromo-fluoro-methyl substituents; pre-purify via column chromatography (hexane:EtOAc = 9:1) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a hexane:ethyl acetate gradient (95:5 to 85:15) to separate boronic esters from unreacted precursors .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C to obtain high-purity crystals (≥98% by HPLC) .
Advanced Research Questions
Q. How does the bromo-fluoro-methyl substitution pattern influence reactivity in cross-coupling reactions?
- Methodological Answer : The substituents alter electronic and steric effects:
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki couplings. Bromine’s leaving-group ability facilitates aryl-aryl bond formation .
- Steric Effects : The methyl group at the 6-position may hinder coupling at the 2-fluorine position; use bulky ligands (e.g., SPhos) to mitigate steric hindrance .
Experimental Design: Compare coupling yields with analogous compounds lacking methyl/fluoro groups (e.g., 2-(3-Bromo-phenyl) derivatives) .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects or impurities:
- Variable Temperature NMR : Conduct experiments at −40°C to freeze rotational conformers of the boronic ester, simplifying splitting patterns .
- DFT Calculations : Model the compound’s geometry to predict coupling constants and compare with experimental data .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .
Q. How can researchers design experiments to assess the compound’s stability under varying conditions?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under N₂ to determine decomposition temperatures .
- Hydrolytic Stability : Incubate in aqueous THF (pH 7.4 and 2.0) at 25°C; monitor boronic acid formation via ¹¹B NMR .
- Photostability : Expose to UV light (254 nm) for 48 hours and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
